tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride
Description
Chemical Identification and Structural Characterization of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride
Systematic Nomenclature and Molecular Descriptors
IUPAC Name Derivation and Validation
The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride, which precisely defines the stereochemical configuration and functional group arrangement. The nomenclature reflects the presence of a four-membered azetidine ring with trans-disubstitution at positions 2 and 3, where position 2 bears a methyl group and position 3 contains the carbamate nitrogen substituent. The tert-butyl group serves as the protecting group for the carbamate functionality, providing steric hindrance that influences both the chemical reactivity and conformational preferences of the molecule.
The systematic name derivation follows established nomenclature principles for heterocyclic compounds, with the azetidine core serving as the parent structure. The stereochemical descriptors (2R,3S) indicate the absolute configuration at the ring carbon centers, defining the trans-relationship between the methyl substituent and the carbamate-bearing carbon. This stereochemical arrangement is crucial for biological activity and synthetic utility, as it determines the spatial orientation of functional groups and influences intermolecular interactions in crystalline and solution phases.
Validation of the systematic nomenclature has been confirmed through multiple chemical databases, including PubChem and chemical registry systems, ensuring consistency across different information sources. The nomenclature accurately represents the molecular connectivity and stereochemistry, providing an unambiguous identifier for chemical communication and database searches.
SMILES Notation and InChI Key Analysis
The Simplified Molecular Input Line Entry System notation for this compound is represented as C[C@@H]1C@HNC(=O)OC(C)(C)C.Cl, which encodes the complete structural information including stereochemistry. This notation captures the essential connectivity pattern of the azetidine ring system, with the @@ and @ symbols indicating the specific stereochemical configuration at the chiral centers. The carbamate functional group is represented by the NC(=O)O sequence, while the tert-butyl protecting group appears as OC(C)(C)C, and the hydrochloride salt is denoted by the separate .Cl component.
The International Chemical Identifier key for this compound is QEGLJGQQFDDFJO-HHQFNNIRSA-N, providing a unique hash-based identifier derived from the complete structural representation. This InChI key serves as a standardized method for database searches and chemical information retrieval, ensuring consistent identification across different chemical information systems. The key structure consists of three parts: the connectivity layer, stereochemical layer, and isotopic layer, with the current compound exhibiting defined stereochemistry reflected in the second segment of the identifier.
Analysis of the SMILES notation reveals the presence of two chiral centers within the azetidine ring, with the stereochemical descriptors correctly representing the trans-configuration. The notation also accurately represents the carbamate linkage and the quaternary carbon of the tert-butyl group, providing a complete description of the molecular architecture. The separate representation of the chloride ion reflects the ionic nature of the hydrochloride salt, distinguishing it from covalently bound chlorine substituents.
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLJGQQFDDFJO-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound (CAS 2092453-43-3) features a trans-configured azetidine ring with a 2-methyl substituent and a tert-butoxycarbonyl (Boc)-protected amine. Its hydrochloride salt form enhances stability and solubility for downstream reactions. The IUPAC name is tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate hydrochloride, confirmed by its SMILES string: C[C@@H]1C@HNC(=O)OC(C)(C)C.Cl.
Synthetic Routes and Methodologies
Boc Protection of trans-2-Methylazetidin-3-amine
The primary route involves protecting the amine group of trans-2-methylazetidin-3-amine with di-tert-butyl dicarbonate (Boc anhydride).
Procedure :
- Dissolve trans-2-methylazetidin-3-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir at 25°C for 12 h, then concentrate under reduced pressure.
- Purify via flash chromatography (hexane/ethyl acetate, 8:1) to isolate the Boc-protected amine.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl).
Procedure :
- Dissolve tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate (1.0 equiv) in anhydrous diethyl ether.
- Bubble HCl gas through the solution at 0°C until precipitation completes.
- Filter the precipitate, wash with cold ether, and dry under vacuum.
Alternative Synthesis via Mixed Anhydride Intermediates
A patent (CN102020589B) describes a scalable method using mixed anhydride intermediates for carbamate formation, adaptable to the target compound.
Reaction Scheme
Mixed Anhydride Formation :
Condensation with Amine :
Optimized Conditions :
- Temperature: −10°C → 15°C (prevents racemization).
- Solvent: Anhydrous ethyl acetate (minimizes hydrolysis).
- Yield: 90–93%.
Stereochemical Control and Characterization
Chiral Integrity Maintenance
- Starting Material : Use of N-Boc-D-serine ensures (2R,3S) configuration in the azetidine ring.
- Low-Temperature Reactions : Reactions below 15°C prevent epimerization.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Crystallization Protocols
- Anti-Solvent Crystallization : Hexane/ethyl acetate (8:1) yields high-purity hydrochloride salt.
- Particle Size Control : Slow cooling (0.5°C/min) ensures uniform crystals.
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scale-Up Feasibility |
|---|---|---|---|---|
| Boc Protection + HCl Salt | 85–92% | >98% | High | Excellent |
| Mixed Anhydride | 90–93% | >99% | High | Moderate |
| Phase-Transfer Alkylation | 92–97% | >99% | Moderate | Excellent |
Chemical Reactions Analysis
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Palladium-Catalyzed Reactions: It is often used in palladium-catalyzed cross-coupling reactions with aryl halides.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
-
Intermediate for Drug Synthesis :
- Tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders. It has been utilized in the synthesis of lacosamide, an anticonvulsant medication, highlighting its significance in medicinal chemistry .
- Catalytic Role :
Biological Applications
- Neuroprotective Properties :
- Inhibition of Enzymatic Activity :
Case Study 1: Synthesis of Lacosamide
A detailed synthetic route for lacosamide involves using this compound as a starting material. The process includes:
- Formation of mixed acid anhydride with isobutyl chlorocarbonate.
- Condensation with benzene methanamine under controlled conditions.
The yield achieved through this method exceeds 90%, showcasing its efficiency and practicality for industrial applications .
Case Study 2: Neuroprotection Against Amyloid Beta
In vitro studies demonstrated that derivatives based on this compound can protect astrocyte cells from damage induced by amyloid beta peptide (Aβ 1-42). The results indicated a reduction in inflammatory markers and oxidative stress, suggesting a potential therapeutic avenue for Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butyl and azetidine groups, which can undergo various transformations under specific conditions .
Comparison with Similar Compounds
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride can be compared with other similar compounds, such as:
tert-butyl carbamate: A precursor in the synthesis of this compound.
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate: The non-hydrochloride form of the compound.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Biological Activity
Introduction
Tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride is a compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C9H19ClN2O2 and a molecular weight of 220.72 g/mol. Its structure features a tert-butyl group, a carbamate moiety, and a trans-2-methylazetidine ring, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 220.72 g/mol |
| CAS Number | 2173637-08-4 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is known to modulate the activity of various enzymes and receptors, leading to significant biological effects.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular function.
- Receptor Binding : It can bind to specific receptors, influencing signaling pathways associated with inflammation and immune responses.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Preliminary studies indicate its role in:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating cytokine production.
- Neuroprotective Activity : Research suggests it may protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .
Case Studies
-
In Vitro Studies on Neuroprotection :
- A study assessed the protective effects of the compound against Aβ1-42-induced cell death in astrocytes. Results indicated a moderate reduction in cell death, suggesting potential neuroprotective properties .
- The study utilized various concentrations of the compound and measured cell viability through MTT assays.
- In Vivo Models for Inflammatory Diseases :
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific stereochemistry and azetidine structure, which differentiates it from other carbamate derivatives:
| Compound Name | Key Features |
|---|---|
| This compound | Neuroprotective and anti-inflammatory properties |
| tert-butyl N-[3-aminooxan-4-yl]carbamate | Different receptor binding profile |
Q & A
Basic: What are the recommended synthetic pathways for synthesizing tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves carbamate protection of the azetidine amine group. A common approach is coupling tert-butyl carbamate with trans-2-methylazetidin-3-amine under mild basic conditions (e.g., using triethylamine or DIPEA in anhydrous dichloromethane). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt . Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time to minimize side reactions like racemization. Flow chemistry methods (e.g., continuous-flow reactors) can enhance reproducibility and scalability by precisely controlling residence time and reagent mixing .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., trans-configuration) and functional groups (e.g., tert-butyl at δ ~1.4 ppm, azetidine ring protons).
- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typical for research-grade material).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₀H₂₁ClN₂O₂: calculated 260.1293) .
Advanced: How can researchers address discrepancies in stability data under varying storage conditions?
Methodological Answer:
Stability contradictions often arise from impurities or moisture sensitivity. To resolve:
Controlled Stability Studies : Store samples at 0–6°C (recommended for carbamates ) vs. room temperature, monitoring degradation via HPLC at intervals (e.g., 0/7/30 days).
Karl Fischer Titration : Quantify water content in batches; hydrolytic degradation is common in carbamates.
Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >100°C for tert-butyl derivatives ).
Advanced: How to design experiments to resolve conflicting toxicity profiles reported in safety data sheets (SDS)?
Methodological Answer:
Some SDS state "no known hazards" , while others recommend stringent respiratory protection . To clarify:
In Vitro Assays : Use cell viability assays (e.g., MTT on HEK293 cells) to assess acute toxicity.
Skin Sensitization Tests : Apply OECD Guideline 429 (Local Lymph Node Assay) to evaluate irritation potential.
Comparative Analysis : Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. ChemScene ) and consult peer-reviewed toxicology databases (e.g., PubChem, TOXNET).
Advanced: What strategies are effective for optimizing enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and quantify %ee.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) during azetidine ring formation to control stereochemistry.
- Crystallization : Recrystallize intermediates in polar aprotic solvents (e.g., ethyl acetate/hexane) to isolate trans-isomers .
Advanced: How to analyze degradation products under acidic/basic conditions, and what mechanistic insights can be derived?
Methodological Answer:
Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours, then analyze via LC-MS.
Mechanistic Probes :
- Acidic conditions likely cleave the tert-butyl carbamate group, releasing CO₂ and forming the free amine.
- Basic conditions may hydrolyze the azetidine ring .
Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions.
Basic: What safety protocols are essential for handling this compound in a research lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design a Design of Experiments (DoE) framework for reaction optimization?
Methodological Answer:
Use a fractional factorial design to test variables:
| Factor | Range |
|---|---|
| Temperature | 0–40°C |
| Solvent | DCM, THF, MeCN |
| Catalyst | None, DMAP, PyBOP |
| Reaction Time | 2–24 hrs |
Response Variables : Yield (HPLC), purity (NMR), enantiomeric excess (chiral HPLC). Statistical tools (e.g., JMP, Minitab) can identify significant interactions and optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
